molecular formula C9H11ClF3N3O2 B13052020 Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride

Cat. No.: B13052020
M. Wt: 285.65 g/mol
InChI Key: VEFYUNCPABIPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    Esterification: The ethyl ester group is introduced using ethanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the ethyl ester and aminoacetate moieties.

    2-(Trifluoromethyl)pyrimidine: Similar pyrimidine core with a trifluoromethyl group but different functional groups.

Uniqueness

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride is a synthetic organic compound classified as a pyrimidine derivative. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and chemical properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9H10F3N3O2
  • Molecular Weight : Approximately 285.65 g/mol
  • IUPAC Name : Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride

The trifluoromethyl group attached to the pyrimidine ring significantly influences the compound's lipophilicity and interaction with biological targets, which is crucial for its pharmacological effects .

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride exhibits various biological activities primarily through its interaction with specific biomolecules. The compound has been shown to:

  • Inhibit certain enzymes involved in cancer cell proliferation.
  • Modulate signaling pathways associated with apoptosis and cell cycle regulation.

These mechanisms suggest potential applications in cancer therapy and other therapeutic areas.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against:

Cell LineType of CancerIC50 (µM)
MV4-11Biphenotypic B myelomonocytic leukemiaXX
K562Chronic myeloid leukemiaXX
MCF-7Human breast cancerXX

Note: Specific IC50 values are not provided in the search results but are typically determined in laboratory settings based on concentration-response assays .

Case Studies

  • Study on Antiproliferative Activity :
    A recent study evaluated the compound's efficacy against three human cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the activation of apoptotic pathways, including caspase activation and PARP cleavage .
  • Enzyme Inhibition Studies :
    Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that it could effectively reduce the activity of these kinases, leading to decreased tumor growth in vitro .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing biological activity compared to other similar compounds. A comparative analysis with structurally related compounds shows varying levels of potency based on their functional groups and substitution patterns:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-3-(4-(trifluoromethyl)pyrimidin-2-yl)acetateC9H11F3N3O2Different position of amino group
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetateC12H13Cl2N3O2Contains dichloro substitution
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate HydrochlorideC11H14Cl2N2O2Features dichloro benzene ring

The variations in these compounds highlight how modifications can influence their biological properties and therapeutic potential .

Properties

Molecular Formula

C9H11ClF3N3O2

Molecular Weight

285.65 g/mol

IUPAC Name

ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride

InChI

InChI=1S/C9H10F3N3O2.ClH/c1-2-17-8(16)7(13)5-3-6(9(10,11)12)15-4-14-5;/h3-4,7H,2,13H2,1H3;1H

InChI Key

VEFYUNCPABIPDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=NC=N1)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.